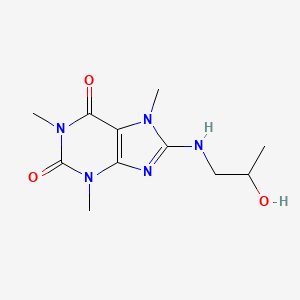![molecular formula C29H44O9 B13766944 Ledienosid [German] CAS No. 88195-69-1](/img/structure/B13766944.png)
Ledienosid [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Ledienosid [German] often employs large-scale reactors and advanced purification techniques to ensure high yield and purity. The process may involve the use of high-pressure and high-temperature conditions to optimize the reaction rates and product formation .
Análisis De Reacciones Químicas
Types of Reactions
Ledienosid [German] undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ledienosid [German] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Ledienosid [German] involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter gene expression, and affect cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Comparación Con Compuestos Similares
Ledienosid [German] can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced toxicity.
Pomalidomide: Another thalidomide derivative with unique pharmacological properties.
These compounds share some structural similarities with Ledienosid [German], but each has distinct features and applications that make them unique .
Propiedades
Número CAS |
88195-69-1 |
|---|---|
Fórmula molecular |
C29H44O9 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-10,13-dimethyl-3-[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-22(31)23(32)24(33)25(37-15)38-17-4-8-26(2)19-5-9-27(3)18(16-12-21(30)36-14-16)7-11-29(27,35)20(19)6-10-28(26,34)13-17/h12,15,17-20,22-25,31-35H,4-11,13-14H2,1-3H3/t15?,17-,18+,19?,20?,22-,23?,24?,25-,26+,27+,28-,29-/m0/s1 |
Clave InChI |
RAWRNCRYFFPACC-LQSKBQQUSA-N |
SMILES isomérico |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)




![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)



![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)



